molecular formula C7H9NO4 B6167757 (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid CAS No. 1932521-70-4

(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B6167757
CAS No.: 1932521-70-4
M. Wt: 171.2
InChI Key:
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Description

(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid is a chemical compound with a molecular formula of C7H11NO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of aspartic acid with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the acetylation process .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific acetyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

1932521-70-4

Molecular Formula

C7H9NO4

Molecular Weight

171.2

Purity

95

Origin of Product

United States

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